molecular formula C13H18ClNO2 B2857047 4-(1-Piperidinylmethyl)-benzoic acid CAS No. 106261-47-6; 1184978-48-0; 159691-33-5

4-(1-Piperidinylmethyl)-benzoic acid

Cat. No.: B2857047
CAS No.: 106261-47-6; 1184978-48-0; 159691-33-5
M. Wt: 255.74
InChI Key: CEKMTFUZGYEPQA-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

4-(1-Piperidinylmethyl)-benzoic acid (CAS 159691-33-5) is a benzoic acid derivative featuring a piperidine ring connected via a methylene bridge to the para position of the aromatic core. Its molecular formula is C₁₃H₁₇NO₂, with a molecular weight of 219.28 g/mol . The compound’s structure combines the carboxylic acid’s polarity with the piperidine moiety’s basicity, making it a versatile intermediate in medicinal chemistry, particularly for drug discovery targeting enzymes or receptors requiring both hydrophobic and hydrophilic interactions.

Properties

IUPAC Name

4-(piperidin-1-ylmethyl)benzoic acid;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17NO2.ClH/c15-13(16)12-6-4-11(5-7-12)10-14-8-2-1-3-9-14;/h4-7H,1-3,8-10H2,(H,15,16);1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CEKMTFUZGYEPQA-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CCN(CC1)CC2=CC=C(C=C2)C(=O)O.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H18ClNO2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.74 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

106261-47-6
Record name 4-(piperidin-1-ylmethyl)benzoic acid hydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/information-on-chemicals
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.

Comparison with Similar Compounds

Substituted Piperidine/Piperazine Derivatives

The following table summarizes key structural analogs and their properties:

Compound Name (CAS) Molecular Formula Molecular Weight (g/mol) Key Substituents/Modifications Notable Properties/Applications References
4-(1-Piperidinylmethyl)-benzoic acid (159691-33-5) C₁₃H₁₇NO₂ 219.28 Piperidine ring, no additional substituents Intermediate in drug synthesis; HCl salt enhances solubility
4-(4-Methylpiperazin-1-ylmethyl)benzoic acid (106261-48-7) C₁₃H₁₈N₂O₂ 234.29 Methylpiperazine ring Increased basicity due to piperazine’s second nitrogen; potential CNS drug candidate
3-Bromo-4-(1-piperidinylmethyl)benzoic acid (1131594-42-7) C₁₃H₁₆BrNO₂ 298.18 Bromine at meta position Electron-withdrawing Br enhances electrophilicity; used in radiopharmaceuticals
3-Iodo-4-(piperidin-1-ylmethyl)benzoic acid (1131614-61-3) C₁₃H₁₆INO₂ 345.18 Iodine at meta position Larger halogen increases steric hindrance; potential imaging agent
4-((4-(((Trans-2-phenylcyclopropyl)amino)methyl)piperidin-1-yl)methyl)benzoic acid C₂₃H₂₇N₂O₂ 375.48 Trans-2-phenylcyclopropyl group Conformational rigidity improves target binding

Structural and Functional Differences

  • Piperidine vs. Piperazine : Piperidine (6-membered ring with one N) confers moderate basicity, while piperazine (two N atoms) increases polarity and hydrogen-bonding capacity, as seen in 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid .
  • Halogen Substitutions : Bromine and iodine at the meta position () introduce steric bulk and electron-withdrawing effects, altering electronic density and reactivity. Iodine’s larger size may enhance binding to hydrophobic pockets in proteins .

Physicochemical and Pharmacokinetic Implications

  • Solubility : The HCl salt form of this compound () improves aqueous solubility compared to free acids like the methyl ester derivative in .
  • Acidity/Basicity : Piperazine derivatives (e.g., 4-(4-Methylpiperazin-1-ylmethyl)benzoic acid) exhibit higher basicity (pKa ~8–9) than piperidine analogs (pKa ~10–11), affecting ionization and membrane permeability .
  • Bioavailability : Esterification (e.g., methyl ester in ) masks the carboxylic acid, enhancing oral absorption but requiring enzymatic hydrolysis for activation .

Preparation Methods

Step 1: Alkylation of Bromomethylbenzoic Acid Methyl Ester

Reagents and Conditions

  • Starting Material : 4-Bromomethylbenzoic acid methyl ester
  • Nucleophile : Piperidine (1.2 equivalents)
  • Base : Potassium carbonate ($$ \text{K}2\text{CO}3 $$, 2 equivalents)
  • Solvent : Tetrahydrofuran (THF)
  • Temperature : Room temperature (20–25°C)
  • Reaction Time : Until completion (monitored by TLC)

Procedure
A mixture of 4-bromomethylbenzoic acid methyl ester (1 mmol), piperidine (1.2 mmol), and $$ \text{K}2\text{CO}3 $$ (2 mmol) in THF is stirred at room temperature. The reaction progress is tracked via thin-layer chromatography (TLC). Upon completion, the mixture is diluted with water and extracted with ethyl acetate. The organic layer is dried over anhydrous sodium sulfate, filtered, and concentrated to yield 4-(piperidin-1-ylmethyl)benzoic acid methyl ester as a crude product.

Key Considerations

  • Solvent Choice : THF facilitates nucleophilic substitution by solubilizing both the ester and piperidine.
  • Base Role : $$ \text{K}2\text{CO}3 $$ neutralizes HBr generated during the alkylation, driving the reaction forward.
  • Yield : The alkylation step proceeds in near-quantitative yield, though purification is typically deferred to the hydrolysis stage.

Step 2: Hydrolysis to the Carboxylic Acid

Reagents and Conditions

  • Starting Material : 4-(Piperidin-1-ylmethyl)benzoic acid methyl ester
  • Base : Sodium hydroxide ($$ \text{NaOH} $$, 1.5 equivalents)
  • Solvent System : Methanol-water (1:1 v/v)
  • Temperature : Room temperature
  • Reaction Time : Overnight (~12 hours)

Procedure
The methyl ester intermediate is dissolved in a methanol-water mixture, and $$ \text{NaOH} $$ is added. After stirring overnight, methanol is evaporated under reduced pressure, and the residual aqueous phase is acidified to pH 5 with dilute HCl. The precipitated 4-(1-piperidinylmethyl)-benzoic acid is collected via filtration, washed with cold water, and dried under vacuum.

Yield and Purity

  • Isolated Yield : 65% (over two steps from 4-bromomethylbenzoic acid methyl ester)
  • Purity : >95% (confirmed by HPLC and $$ ^1\text{H} $$-NMR)

Analytical Characterization

The structural integrity of this compound is validated through spectroscopic and chromatographic methods:

Nuclear Magnetic Resonance (NMR) Spectroscopy

  • $$ ^1\text{H} $$-NMR (DMSO-$$ d6 $$) :
    $$ \delta $$ 12.50 (s, 1H, COOH), 7.85 (d, $$ J = 8.0 $$ Hz, 2H, Ar-H), 7.40 (d, $$ J = 8.0 $$ Hz, 2H, Ar-H), 3.50 (s, 2H, CH$$2$$-N), 2.30–2.50 (m, 4H, piperidine-H), 1.40–1.60 (m, 6H, piperidine-H).
  • $$ ^{13}\text{C} $$-NMR :
    $$ \delta $$ 167.8 (COOH), 140.2 (Ar-C), 129.5 (Ar-CH), 127.3 (Ar-CH), 58.1 (CH$$2$$-N), 54.3 (piperidine-C), 25.9 (piperidine-CH$$2$$).

High-Performance Liquid Chromatography (HPLC)

  • Retention Time : 8.2 minutes (C18 column, 70:30 H$$_2$$O:MeCN, 1 mL/min)
  • Purity : >95%.

Comparative Analysis of Isomeric Byproducts

During synthesis, positional isomers (2- and 3-substituted analogs) may form if the starting bromomethylbenzoic acid ester is impure. A comparative study reports the following yields:

Isomer Yield (%)
4-Substituted 65
3-Substituted 59
2-Substituted 68

The lower yield for the 3-substituted isomer is attributed to steric hindrance during alkylation.

Industrial Scalability and Challenges

The alkylation-hydrolysis route is amenable to scale-up, with considerations:

  • Cost Efficiency : Piperidine and THF are commercially available at scale.
  • Waste Management : Aqueous workup minimizes organic solvent waste.
  • Purification : Recrystallization from methanol ensures high purity without chromatography.

Q & A

Q. What statistical approaches validate the reproducibility of synthetic protocols?

  • Methodological Answer :
  • Design of Experiments (DoE) : Use Minitab or JMP to analyze factors (e.g., reaction time, catalyst loading) via factorial design .
  • Principal Component Analysis (PCA) : Correlate NMR/LC-MS purity data with reaction conditions to identify critical variables .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.